molecular formula C8H4Cl2N2O2S B12357517 2-Chloroquinoxaline-6-sulphonyl chloride

2-Chloroquinoxaline-6-sulphonyl chloride

Cat. No.: B12357517
M. Wt: 263.10 g/mol
InChI Key: WQTADZZTBSAPRY-UHFFFAOYSA-N
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Description

2-chloroquinoxaline-6-sulfonyl chloride is a chemical compound with the molecular formula C8H4Cl2N2O2S and a molecular weight of 263.1 g/mol . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroquinoxaline-6-sulfonyl chloride typically involves the chlorination of quinoxaline derivatives. One common method includes the reaction of quinoxaline with chlorosulfonic acid, followed by chlorination with thionyl chloride . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2-chloroquinoxaline-6-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is usually produced in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

2-chloroquinoxaline-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from the reactions of 2-chloroquinoxaline-6-sulfonyl chloride include sulfonamide derivatives, sulfonate esters, and quinoxaline-6-sulfonic acid .

Mechanism of Action

The mechanism of action of 2-chloroquinoxaline-6-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. These reactions can modify the activity of enzymes and other biological molecules, making the compound useful in medicinal chemistry and biological research. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

2-chloroquinoxaline-6-sulfonyl chloride can be compared with other quinoxaline derivatives and sulfonyl chlorides:

List of Similar Compounds

Properties

Molecular Formula

C8H4Cl2N2O2S

Molecular Weight

263.10 g/mol

IUPAC Name

2-chloro-1,6-naphthyridine-3-sulfonyl chloride

InChI

InChI=1S/C8H4Cl2N2O2S/c9-8-7(15(10,13)14)3-5-4-11-2-1-6(5)12-8/h1-4H

InChI Key

WQTADZZTBSAPRY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=CC(=C(N=C21)Cl)S(=O)(=O)Cl

Origin of Product

United States

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